molecular formula C19H20N2O2S B2979395 N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzenesulfonamide CAS No. 852139-33-4

N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzenesulfonamide

Cat. No. B2979395
CAS RN: 852139-33-4
M. Wt: 340.44
InChI Key: AVPUJFLMEGGUQN-UHFFFAOYSA-N
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Description

“N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzenesulfonamide” is a chemical compound that contains a carbazole group. The carbazole group is a tricyclic compound that consists of two benzene rings fused onto a five-membered nitrogen-containing ring . This compound is a derivative of 1H-Carbazole, 2,3,4,9-tetrahydro-, which has a molecular weight of 171.2383 .


Synthesis Analysis

The synthesis of such compounds often involves the oxidation of substituted 2,3,4,9-tetrahydro-1H-carbazoles . The process can lead to the formation of various functionalized tetrahydrocarbazoles . The starting tetrahydrocarbazoles that differed by the type and position of substituents in the aromatic ring were obtained in reactions of substituted phenylhydrazines with cyclohexanone according to the Fischer method .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C12H13N . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involving this compound depend on the nature of the selected oxidant . In the case of benzo-fused tetrahydrocarbazoles, the main direction of the process was complete aromatization of the polycyclic system . The reaction could proceed at the multiple bond of cyclohexene ring, leading to its cleavage and isolation of 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-dione .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 171.2383 . More detailed properties such as melting point, boiling point, solubility, and spectral data were not found in the retrieved sources.

Scientific Research Applications

Future Directions

The future directions for the study of this compound could involve further exploration of its biological activity and potential applications in medicine, given the broad spectrum of biological activity observed among tetrahydrocarbazole derivatives . Additionally, more research could be done to optimize the synthesis process and explore other potential reactions involving this compound .

properties

IUPAC Name

N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c22-24(23,15-6-2-1-3-7-15)20-13-14-10-11-19-17(12-14)16-8-4-5-9-18(16)21-19/h1-3,6-7,10-12,20-21H,4-5,8-9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVPUJFLMEGGUQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzenesulfonamide

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